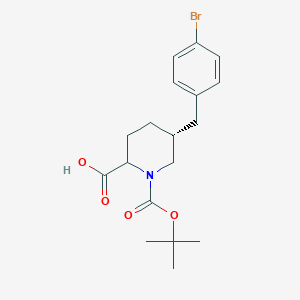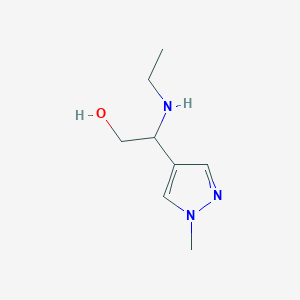
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol is an organic compound that belongs to the class of ethanolamines This compound features a pyrazole ring substituted with an ethylamino group and a hydroxyl group on the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethylamine to introduce the ethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring or the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrazole derivatives or amines.
Substitution: Formation of various substituted ethanolamines.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylamino group and pyrazole ring are key structural features that contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Amino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol: Lacks the ethyl group on the amino moiety.
2-(Ethylamino)-2-(1H-pyrazol-4-yl)ethanol: Lacks the methyl group on the pyrazole ring.
2-(Methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol: Contains a methyl group instead of an ethyl group on the amino moiety.
Uniqueness
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol is unique due to the presence of both the ethylamino group and the methyl-substituted pyrazole ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-(ethylamino)-2-(1-methylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-3-9-8(6-12)7-4-10-11(2)5-7/h4-5,8-9,12H,3,6H2,1-2H3 |
Clave InChI |
VIJACUOTNFLMQA-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CO)C1=CN(N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


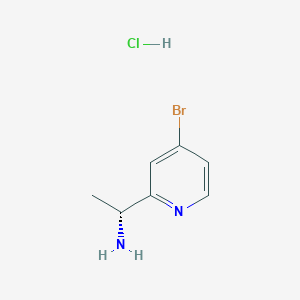

![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15059220.png)
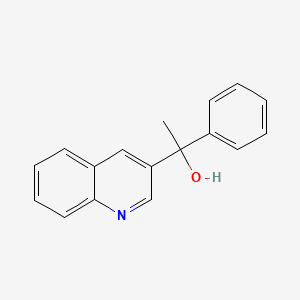

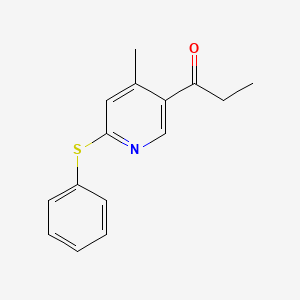
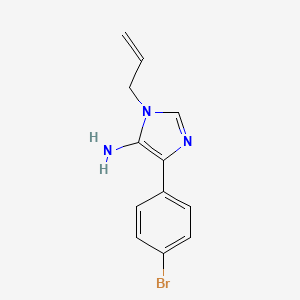
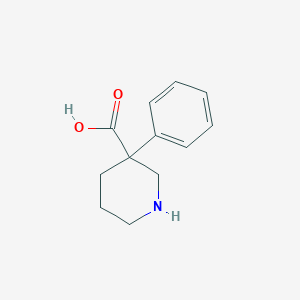
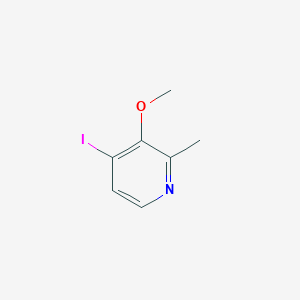
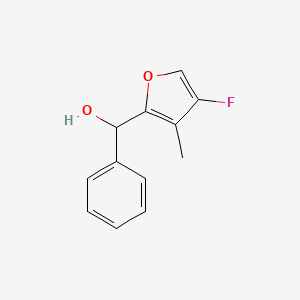

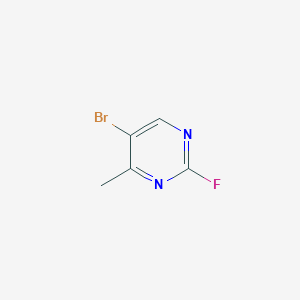
![5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B15059267.png)
